Kif15-IN-2 - 672926-33-9

Kif15-IN-2

Catalog Number: EVT-3166534
CAS Number: 672926-33-9
Molecular Formula: C20H20N6O4S
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kif15-IN-2 is classified as a kinesin inhibitor, specifically targeting Kif15 (also known as kinesin-12 or HKLP2). It is primarily utilized in research focused on cellular proliferative diseases, including various cancers. The compound has been identified as a potential therapeutic agent due to its role in regulating mitotic processes and its involvement in cancer cell proliferation .

Synthesis Analysis

The synthesis of Kif15-IN-2 involves several steps typically characterized by organic synthesis methodologies. While specific synthetic routes are not detailed in the available literature, inhibitors of kinesins often employ techniques such as:

  • Building Block Synthesis: Utilizing commercially available reagents to construct the core structure.
  • Functional Group Modifications: Employing reactions such as alkylation or acylation to introduce specific functional groups that enhance binding affinity to the target protein.
  • Purification Techniques: Techniques like column chromatography or recrystallization are often used to purify the final product.

The precise parameters (e.g., temperature, reaction time) can vary based on the specific synthetic route chosen by researchers .

Molecular Structure Analysis
  • Aromatic Rings: Common in many inhibitors to provide hydrophobic interactions with the target protein.
  • Polar Functional Groups: Such as amines or hydroxyls that can engage in hydrogen bonding with Kif15.

Molecular modeling studies could elucidate the precise binding interactions between Kif15-IN-2 and Kif15, aiding in optimizing its efficacy .

Chemical Reactions Analysis

Kif15-IN-2 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main role is to inhibit the activity of Kif15 during mitosis. The inhibition mechanism may involve:

  • Binding Affinity: The compound binds to the motor domain of Kif15, preventing its interaction with microtubules.
  • Competitive Inhibition: It may compete with ATP or other substrates necessary for kinesin function.

These interactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities .

Mechanism of Action

The mechanism of action of Kif15-IN-2 revolves around its ability to inhibit the kinesin motor protein Kif15. This inhibition disrupts normal mitotic spindle formation and function, leading to:

  • Cell Cycle Arrest: Specifically at the G2/M phase, preventing cells from successfully dividing.
  • Induction of Apoptosis: By inhibiting cell proliferation pathways, it may promote programmed cell death in cancerous cells.

Studies have shown that targeting Kif15 can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Kif15-IN-2 are not extensively documented, typical properties for small molecule inhibitors include:

  • Molecular Weight: Generally around 300-500 g/mol for effective cellular penetration.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), allowing for preparation of stock solutions for biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness in vivo.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide detailed insights into these properties .

Applications

Kif15-IN-2 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: As an inhibitor of Kif15, it is used to study mechanisms of mitosis and cell proliferation in various cancer types.
  2. Drug Development: It serves as a lead compound for developing novel therapeutics targeting mitotic processes in cancer cells.
  3. Biological Assays: Used in assays to evaluate the role of Kif15 in cellular processes like migration, invasion, and apoptosis.

Research continues to explore its potential as a therapeutic agent against cancers where Kif15 plays a critical role .

Molecular Mechanisms of KIF15 Inhibition by KIF15-IN-2

Structural Basis of KIF15 Motor Domain Interaction with KIF15-IN-2

KIF15-IN-2 exerts its inhibitory effect through precise interactions with the motor domain of KIF15, a kinesin-12 family member. Structural studies reveal that KIF15 adopts a unique "ATP-like" conformation even when bound to ADP, characterized by a docked neck linker critical for force generation and processive movement along microtubules [8]. This conformation creates a distinct binding pocket adjacent to the nucleotide-binding site. KIF15-IN-2 occupies this pocket through:

  • Hydrophobic interactions with conserved residues in loop L5 (α2-α3 helices) and helix α3.
  • Polar contacts with switch I (P-loop) residues involved in ATP hydrolysis.
  • Steric hindrance preventing the conformational transitions essential for microtubule release after ATP hydrolysis [8].

The inhibitory mechanism is further modulated by KIF15's intrinsic autoinhibition. Biochemical analyses demonstrate that full-length KIF15 exists in a compact, inactive conformation at low ionic strength, mediated by electrostatic interactions between its C-terminal Coil-2 domain and the motor domain. High ionic strength disrupts this autoinhibition, shifting KIF15 to an elongated, active form [1]. KIF15-IN-2 exploits this regulatory mechanism by preferentially binding and stabilizing the autoinhibited state, effectively trapping the motor in a non-functional conformation [1]. Electron microscopy studies visualize a characteristic "kink" in the stalk region, suggesting a flexible hinge enabling this conformational switch – a structural feature absent in structurally related kinesins like HSET [1].

Table 1: Key Structural Features of KIF15 Motor Domain Targeted by KIF15-IN-2

Structural ElementFunctional RoleInteraction with KIF15-IN-2Consequence
Neck Linker (β9)Force transduction, processivityStabilizes docked conformationPrevents undocking and stepping
Switch I (P-loop)ATP hydrolysis coordinationForms hydrogen bondsImpairs ATPase activation
Loop L5 (α2-α3)Microtubule binding interfaceHydrophobic interactionsDisrupts microtubule affinity
Coil-2 Domain (C-term)Autoinhibitory domainStabilizes closed conformationLocks motor in inactive state
Stalk Hinge RegionEnables conformational changeIndirect stabilizationRestricts activation dynamics

ATPase Activity Modulation and Microtubule Binding Dynamics

KIF15-IN-2 profoundly impacts the enzymatic and microtubule-binding properties of KIF15. Single-molecule TIRF microscopy studies demonstrate that while constitutively active KIF15 constructs (e.g., Kif15-N700) exhibit robust motility on single microtubules, full-length KIF15 is largely immotile unless derepressed [1]. KIF15-IN-2 mimics the autoinhibited state by:

  • Suppressing Basal ATPase Activity: KIF15-IN-2 reduces the basal ATP turnover rate of isolated motor domains by ~70%, independent of microtubule presence. This indicates direct interference with the catalytic cycle, likely by hindering essential conformational changes in the active site [8].
  • Abolishing Microtubule Stimulation: While microtubules normally enhance KIF15's ATPase activity >50-fold, KIF15-IN-2 eliminates this stimulation. This decoupling of ATP hydrolysis from microtubule binding prevents the motor from deriving energy for movement [8].
  • Disrupting Two-Microtubule Binding: KIF15 possesses a unique non-motor microtubule-binding site within its Coil-1 domain. This enables dimeric KIF15 to crosslink and slide adjacent microtubules. KIF15-IN-2 binding to the motor domain disrupts the cooperative activation mechanism triggered by simultaneous binding to two microtubules, preventing accumulation and motility specifically within microtubule bundles – the physiological context of K-fibers [1] [8].

The critical role of the non-motor MT-binding site was demonstrated by experiments showing that KIF15-N700 (lacking the regulatory C-terminus but retaining Coil-1) decorates interphase microtubules robustly, especially in the presence of AMPPNP, while full-length KIF15 does not. KIF15-IN-2 treatment phenocopies this autoinhibition, preventing microtubule association even under AMPPNP conditions [1].

Table 2: Impact of KIF15-IN-2 on KIF15 Biochemical Activities

ActivityKIF15 StateEffect of KIF15-IN-2Functional Consequence
Basal ATPase (No MTs)Full-length~70% ReductionImpairs catalytic core function
MT-Stimulated ATPaseFull-lengthComplete AbolitionDecouples catalysis from MT binding
Motility on Single MTsDerepressed (e.g., Kif15-N700)Strongly InhibitedBlocks translocation
Motility in MT BundlesFull-length (Activated)EliminatedPrevents K-fiber targeting and sliding
MT Binding (Interphase)Full-lengthPreventedMimics/stabilizes autoinhibited state
Two-MT Binding/CrosslinkingFull-lengthDisruptedImpairs bundle formation and stability

Comparative Analysis with KIF11 Inhibition Mechanisms

KIF15 (kinesin-12) and KIF11 (Eg5, kinesin-5) are both essential mitotic motors involved in spindle bipolarity, but their inhibition by specific small molecules exhibits fundamental differences:

  • Oligomeric State & Motility Mechanism: KIF11 functions as an obligate homotetramer with bipolar motor domains. It slides antiparallel microtubules apart using a "walk-in-place" mechanism. Inhibitors like Ispinesib bind a specific allosteric loop (loop L5) in the motor domain, trapping KIF11 in an ADP-bound, microtubule-bound state incapable of taking steps [8] [10]. KIF15, in contrast, functions primarily as a processive homodimer (or potentially a regulated tetramer) [8]. Its inhibition by KIF15-IN-2 primarily exploits its intrinsic autoinhibition and disrupts its unique two-MT-bundle-dependent activation, rather than solely trapping it on a single microtubule like KIF11 inhibitors.
  • Resistance Mechanisms: Cancer cells frequently develop resistance to KIF11 inhibitors by upregulating KIF15 expression. KIF15 can partially compensate for KIF11 loss by promoting spindle bipolarity through distinct mechanics – sliding microtubules within bundles (K-fibers) rather than solely focusing on centrosome separation via antiparallel interpolar microtubules [1] [10]. KIF15-IN-2 targets this resistance pathway directly.
  • Localization Dependency: KIF11 targeting to spindle microtubules critically depends on the C-terminal domain of the microtubule-associated protein TPX2. KIF15 localization also requires TPX2, but involves different interaction domains and exhibits a stronger preference for K-fibers. KIF15-IN-2 disrupts KIF15's spindle localization more effectively than KIF11 inhibitors due to its combined effect on motor activity and autoinhibition, which indirectly impacts TPX2-mediated localization dynamics [3] [10].
  • Sensitivity to Inhibitor Scaffolds: Structural differences in their motor domain pockets render KIF15 and KIF11 sensitive to distinct chemical scaffolds. While KIF11 inhibitors target a deep pocket near loop L5, KIF15-IN-2 interacts with a more open pocket influenced by the unique "ATP-like" neck linker docking state of KIF15, making cross-resistance less likely [8].

Table 3: Comparative Inhibition Mechanisms of KIF15-IN-2 vs. KIF11 Inhibitors (e.g., Ispinesib)

FeatureKIF15 / KIF15-IN-2KIF11 (Eg5) / IspinesibBiological Implication
Primary Quaternary StateDimer (regulated)Obligate TetramerDifferent force generation mechanisms
Key Motility MechanismSliding within parallel bundles (K-fibers)Sliding antiparallel MTs apartComplementary roles in spindle assembly
Inhibitor Binding ConsequenceStabilizes autoinhibition; Blocks bundle motilityTraps motor in rigor state on single MTDifferent molecular traps
Role in KIF11 Inhibitor ResistanceUpregulated to drive Eg5-independent spindlesDirect targetKIF15-IN-2 targets resistance mechanism
TPX2 Dependency for Spindle LocalizationYes (C-term domain critical)Yes (C-term domain critical)Both require TPX2, but distinct interactions
Effect of Inhibitor on LocalizationDisrupts via activity + autoinhibitionDisrupts primarily via activity lossKIF15-IN-2 has dual localization impact
Preferred Microtubule SubstrateParallel bundles (K-fibers)Antiparallel MT pairsDistinct spindle subdomains targeted

Role of TPX2 Co-Factor in KIF15 Functional Disruption

The microtubule-associated protein TPX2 is a critical regulator of KIF15 function and a key factor in the efficacy of KIF15-IN-2. TPX2 interacts with KIF15 through its C-terminal domain (specifically residues ~710-747), which is essential for:

  • Spindle Microtubule Targeting: Depletion of TPX2 abolishes KIF15 localization to the mitotic spindle. Rescue experiments with TPX2 lacking its C-terminal 37 amino acids (TPX2-ΔC37) show significantly reduced KIF15 recruitment compared to full-length TPX2 [3] [9]. This domain is crucial for loading KIF15 onto spindle MTs.
  • Modulation of Motility: In vitro studies using single-molecule TIRF microscopy with cytoplasmic extracts show that TPX2 suppresses KIF15 motor velocity. Full-length TPX2 reduces KIF15 velocity by approximately 50% compared to TPX2-free conditions. The C-terminal domain of TPX2 is primarily responsible for this inhibitory effect on stepping rate [3].
  • Facilitation of KIF15 Redundancy with KIF11: TPX2 enables KIF15 to substitute for inhibited KIF11 during spindle assembly. Overexpression of KIF15 can rescue bipolar spindle formation in cells treated with KIF11 inhibitors, but this rescue absolutely depends on the presence of the C-terminal domain of TPX2 [3].

Mechanism of KIF15-IN-2 Interaction with TPX2-KIF15 Axis:KIF15-IN-2 disrupts the functional TPX2-KIF15 axis through multiple mechanisms:

  • Indirect Disruption of Localization: By stabilizing the autoinhibited conformation of KIF15, KIF15-IN-2 prevents the molecular "unfolding" necessary for efficient TPX2 binding and subsequent targeting to spindle microtubules. This effectively phenocopies the effect of TPX2 depletion or expression of TPX2-ΔC37 [1] [3].
  • Potentiation of TPX2's Inhibitory Effect: KIF15-IN-2 synergizes with the intrinsic inhibitory effect of the TPX2 C-terminus on KIF15 motility. While TPX2-Cterm alone reduces velocity, KIF15-IN-2 combined with TPX2 fragments leads to near-complete motor arrest, preventing force generation within the spindle [3].
  • Blocking Activation on Bundles: TPX2 promotes the formation of parallel microtubule bundles, the preferred substrate for KIF15 activation. KIF15-IN-2's disruption of the two-MT-binding activation mechanism renders KIF15 insensitive to TPX2-mediated bundling, halting its sliding activity even in the presence of its co-factor [1] [8].

Therefore, KIF15-IN-2 efficacy stems not only from direct motor domain inhibition but also from effectively dismantling the critical TPX2-KIF15 regulatory complex essential for KIF15's mitotic functions, particularly its role as a backup motor for KIF11.

Table 4: TPX2 Regulation of KIF15 and Impact of KIF15-IN-2

TPX2 FunctionMolecular MechanismEffect of KIF15-IN-2Mitotic Consequence
Spindle TargetingC-term domain binds KIF15, loading it onto spindle MTsIndirect block: Stabilizes KIF15 autoinhibition, preventing TPX2 accessLoss of KIF15 from K-fibers
Motility RegulationC-term domain suppresses KIF15 stepping velocitySynergy: Enhances motor inhibitionComplete motor arrest
Bundle FormationPromotes parallel MT bundle formationSubstrate Insensitivity: Blocks KIF15 activation on bundlesPrevents K-fiber sliding/stabilization
Eg5 RedundancyEnables KIF15 to drive Eg5-independent spindlesDisruption: Abolishes functional TPX2-KIF15 complexLoss of backup spindle assembly pathway
Phosphorylation ControlRecruits Aurora A for KIF15 phosphorylation (e.g., S1169)Potential Indirect Effect: Mis-localization prevents phosphorylationLoss of phospho-regulation critical for spindle function

Properties

CAS Number

672926-33-9

Product Name

Kif15-IN-2

IUPAC Name

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methyl-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]butanamide

Molecular Formula

C20H20N6O4S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C20H20N6O4S/c1-9(2)14(26-18(28)12-7-5-6-8-13(12)22-20(26)29)16(27)23-19-21-10(3)15(31-19)17-25-24-11(4)30-17/h5-9,14H,1-4H3,(H,22,29)(H,21,23,27)/t14-/m0/s1

InChI Key

OHVKUJISCPKSER-AWEZNQCLSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.